

Solubility, stability, and degradation profile of Robenidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Robenidine hydrochloride*

Cat. No.: *B1532824*

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An In-depth Technical Guide on the Solubility, Stability, and Degradation Profile of **Robenidine Hydrochloride**

This technical guide provides a comprehensive overview of the physicochemical properties of **Robenidine hydrochloride**, focusing on its solubility in various solvents, stability under different conditions, and its degradation profile. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Solubility Profile

Robenidine hydrochloride is characterized by poor aqueous solubility but shows solubility in several organic solvents. It is described as a white or slightly yellow crystalline powder.^{[1][2]} The solubility is a critical factor for its formulation, bioavailability, and analytical method development.

Quantitative Solubility Data

The solubility of **Robenidine hydrochloride** in various solvents has been documented and is summarized below.

Solvent	Solubility	Reference
Water	< 1 mg/L	[1][3]
Dimethylsulfoxide (DMSO)	94 mg/L	[1][3]
Dimethylformamide (DMF)	46 mg/L	[1][3]
Pyridine	20 mg/L	[1][3]
Ethanol (95%)	6.3 mg/L	[1][3]
Chloroform	Soluble	[4]
Ether	Very slightly soluble	[1][2]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like **Robenidine hydrochloride** involves the shake-flask method, followed by a suitable analytical technique for quantification.

Objective: To determine the equilibrium solubility of **Robenidine hydrochloride** in a specific solvent at a controlled temperature.

Materials:

- **Robenidine hydrochloride** analytical standard
- Selected solvents (e.g., water, DMSO, ethanol)
- Scintillation vials or glass flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

- **Preparation:** Add an excess amount of **Robenidine hydrochloride** to a vial containing a known volume of the selected solvent. The excess solid is necessary to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- **Filtration:** Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
- **Dilution:** Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated HPLC method to determine the concentration of **Robenidine hydrochloride**.
- **Calculation:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Stability Profile

The stability of **Robenidine hydrochloride** is crucial for determining its shelf life, appropriate storage conditions, and ensuring its efficacy and safety.

Storage and Shelf Life

Proper storage is essential to maintain the integrity of **Robenidine hydrochloride**. It is noted that the compound's color may gradually darken when exposed to light.^{[1][2]}

Parameter	Condition	Reference
Storage Temperature	0-6°C	[3]
Store below 25°C (77°F); excursions permitted to 37°C (99°F)	[5]	
Store in freezer to maintain product quality	[6]	
Storage Conditions	Keep container tightly closed in a dry, cool, and well- ventilated place.[6][7]	[6][7]
Store in original, dark, and cool packing.	[4]	
Shelf Life	2 years from the date of manufacturing.	[4]
Limited shelf life, expiry date on the label.		
In-Feed Stability	Type C medicated feeds must be fed within 50 days of manufacture.	[5]
Incompatible Materials	Strong oxidizing agents, acids, alkali metals, acid chlorides, acid anhydrides.[6][8]	[6][8]

Experimental Protocol for Stability Testing

Stability testing for a drug substance like **Robenidine hydrochloride** typically follows ICH (International Council for Harmonisation) guidelines. This involves long-term and accelerated stability studies.

Objective: To evaluate the stability of **Robenidine hydrochloride** under various environmental conditions over time.

Materials:

- **Robenidine hydrochloride** drug substance
- Stability chambers with controlled temperature and humidity
- Appropriate containers that mimic the proposed packaging
- Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

- Sample Preparation: Package the **Robenidine hydrochloride** substance in the chosen containers.
- Storage Conditions:
 - Long-Term Study: Store samples at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $60\% \pm 5\%$ relative humidity (RH) or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $65\% \pm 5\%$ RH.
 - Accelerated Study: Store samples at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $75\% \pm 5\%$ RH.
- Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
- Analysis: At each time point, analyze the samples for:
 - Assay: Quantify the amount of remaining **Robenidine hydrochloride**.
 - Impurities/Degradation Products: Identify and quantify any degradation products using a stability-indicating method.
 - Physical Appearance: Note any changes in color, appearance, or physical state.[\[1\]](#)[\[2\]](#)
- Data Evaluation: Evaluate the data to determine the shelf life and establish recommended storage conditions. A significant change is typically defined as a 5% change in assay from the initial value or failure to meet other acceptance criteria.

Degradation Profile

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.^[9] These studies expose the drug to stress conditions like acid, base, oxidation, heat, and light to produce potential degradation products.^{[9][10]}

Degradation Pathways and Products

Robenidine hydrochloride can degrade through several pathways, with hydrolysis and oxidation being the most common for pharmaceutical compounds.^{[11][12]} In vivo, it is metabolized into major products.

Stress Condition / Pathway	Degradation Products / Metabolites	Reference
Metabolism (in vivo)	4-chlorobenzoic acid (PCBA)	^{[13][14]}
4-chlorohippuric acid (PCHA)	^{[13][14]}	
Hydrolysis (Acid/Base)	Potential for cleavage of the guanidine moiety or benzylideneamino bonds.	^{[11][15]}
**Oxidation (e.g., H ₂ O ₂) **	Potential for N-oxide formation or other oxidative products.	^{[12][15]}
Photolysis	The compound darkens upon exposure to light, indicating potential photodegradation. ^[1] ^[2]	^{[1][2]}

Experimental Protocol for Forced Degradation

Objective: To identify the likely degradation products of **Robenidine hydrochloride** and demonstrate the specificity of an analytical method.

Materials:

- **Robenidine hydrochloride**
- Hydrochloric acid (e.g., 0.1 M to 1 M)[9]
- Sodium hydroxide (e.g., 0.1 M to 1 M)[9]
- Hydrogen peroxide (e.g., 3-30%)
- Water bath or oven for thermal stress
- Photostability chamber
- Validated HPLC or LC-MS/MS system

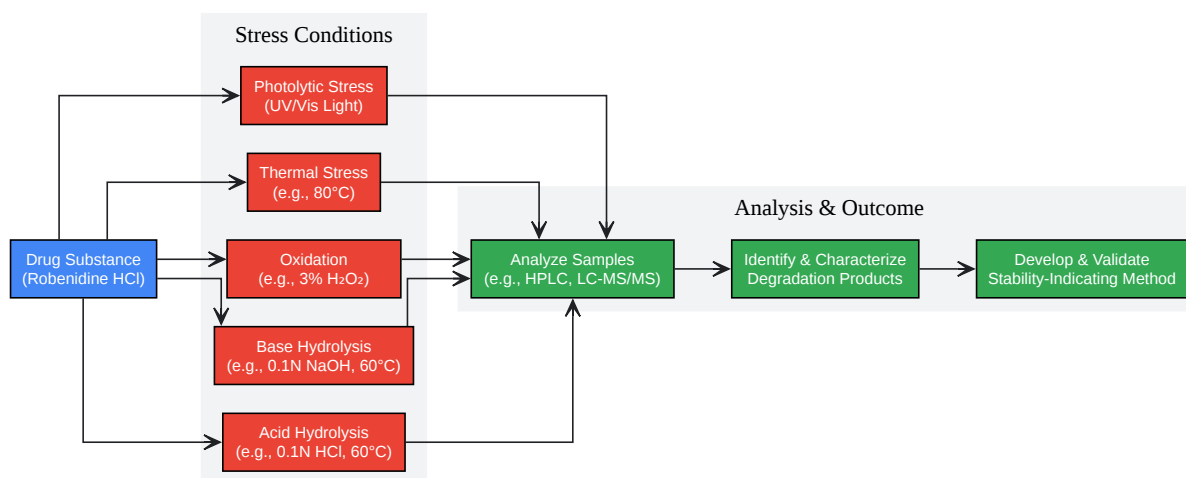
Procedure:

- Sample Preparation: Prepare solutions of **Robenidine hydrochloride** (e.g., at 1 mg/mL) in a suitable solvent.[15]
- Stress Conditions:
 - Acid Hydrolysis: Add HCl, and heat the solution (e.g., at 60°C) for a set period (e.g., 30 minutes to several hours).[15] Neutralize the sample before analysis.
 - Base Hydrolysis: Add NaOH, and apply the same stress conditions as for acid hydrolysis. [15] Neutralize the sample before analysis.
 - Oxidation: Add hydrogen peroxide and store the sample at room temperature for a specified time.
 - Thermal Degradation: Store the drug solution and solid drug substance in an oven at an elevated temperature (e.g., 60-80°C).
 - Photodegradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

- **Analysis:** Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method like HPLC or LC-MS/MS.
- **Peak Purity and Mass Balance:** Evaluate the results to ensure that the chromatographic peaks of the parent drug and its degradants are well-resolved. Perform mass balance calculations to account for the parent drug and all degradation products. The goal is typically to achieve 5-20% degradation of the active substance.[10]

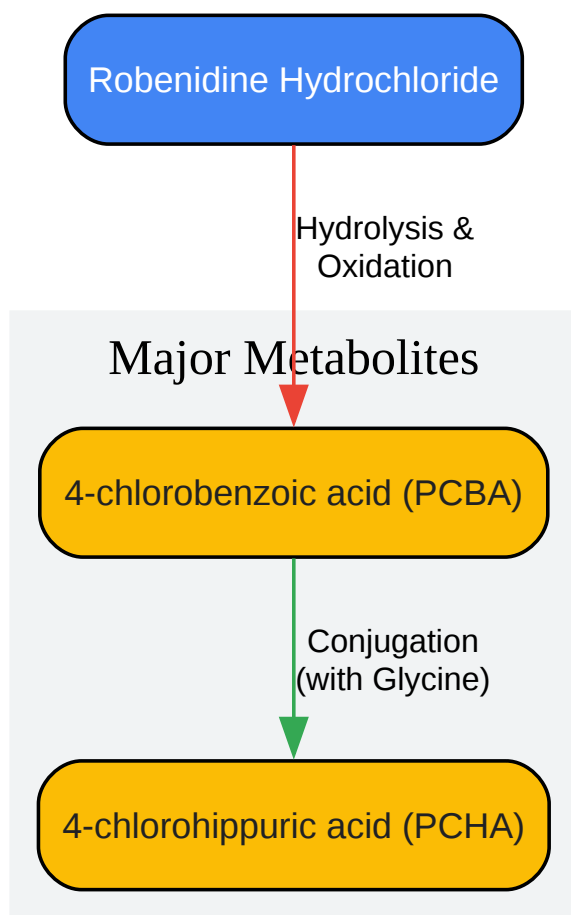
Visualized Workflows

The following diagrams illustrate the typical workflow for a forced degradation study and the metabolic pathway of **Robenidine hydrochloride**.



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Forced degradation experimental workflow.



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In vivo metabolic pathway of Robenidine HCl.

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- To cite this document: BenchChem. [Solubility, stability, and degradation profile of Robenidine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1532824#solubility-stability-and-degradation-profile-of-robenidine-hydrochloride]

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